5-(3-methoxypropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The compound 5-(3-methoxypropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide features a pyrazolo[4,3-c]pyridine core substituted at three critical positions:
- Position 7: A carboxamide moiety linked to a 5-methyl-1,3,4-thiadiazol-2-yl ring, introducing hydrogen-bonding capacity and electron-withdrawing properties.
- Position 2: A phenyl group contributing to aromatic stacking interactions.
Properties
IUPAC Name |
5-(3-methoxypropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S/c1-13-22-23-20(30-13)21-18(27)15-11-25(9-6-10-29-2)12-16-17(15)24-26(19(16)28)14-7-4-3-5-8-14/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTAOGNZSCBBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxypropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-methoxypropylamine, 5-methyl-1,3,4-thiadiazole-2-amine, and 2-phenyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid. The reaction conditions usually require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-methoxypropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Substituent Variations at Position 5
Variations in the Carboxamide Substituent
*Molecular weights estimated based on structural formulas.
Core Modifications in Related Scaffolds
- Compounds (e.g., 923113-33-1) : Feature pyrrolo[3,2-d]pyrimidine cores, introducing additional nitrogen atoms that could influence electronic properties .
Hypothetical Structure-Activity Relationship (SAR) Analysis
- Thiadiazole vs. Aryl Substituents : The 5-methyl-1,3,4-thiadiazol-2-yl group in the target compound likely improves solubility and target binding compared to purely aromatic substituents (e.g., 3-methylphenyl in 923216-25-5) due to its polarizable sulfur and nitrogen atoms .
- Methoxypropyl vs.
- Molecular Weight Considerations : The target compound’s estimated molecular weight (~418.5 g/mol) aligns with drug-likeness guidelines (≤500 g/mol), unlike bulkier analogs like 923216-25-5 (~433.5 g/mol) .
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis involves multi-step routes requiring precise control of temperature, pH, and reaction time. For example, coupling the pyrazolo[4,3-c]pyridine core with the thiadiazole moiety may demand anhydrous conditions to avoid hydrolysis. Optimization strategies include using continuous flow reactors for better heat/mass transfer and applying green chemistry principles (e.g., solvent-free reactions) to improve yields (≥65%) and reduce waste . Techniques like TLC and HPLC are critical for monitoring intermediate purity .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry of substituents (e.g., methoxypropyl vs. phenyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like the carboxamide (C=O stretch ~1680 cm⁻¹). X-ray crystallography resolves ambiguous stereochemistry in the pyrazolo[4,3-c]pyridine core .
Q. How do functional groups influence solubility and bioavailability?
The 3-methoxypropyl chain enhances hydrophilicity (logP ~2.1), while the thiadiazole ring contributes to π-π stacking with biological targets. Solubility in DMSO (>10 mg/mL) facilitates in vitro assays, but formulations like cyclodextrin complexes may improve aqueous solubility for in vivo studies .
Q. What in vitro assays are recommended for preliminary biological screening?
Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs. For antimicrobial activity, use broth microdilution (MIC values) against Gram-positive/negative strains. Cytotoxicity assays (e.g., MTT on cancer cell lines) should include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculations) .
Q. How can structural analogs guide SAR studies?
Compare with analogs like N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl derivatives. Systematic substitution at the methoxypropyl or phenyl positions can reveal steric/electronic effects. For example, replacing methoxy with ethoxy may alter metabolic stability, while fluorinated phenyl groups could enhance binding affinity .
Advanced Research Questions
Q. How can computational modeling predict binding modes with biological targets?
Use molecular docking (AutoDock Vina) to simulate interactions with ATP-binding pockets (e.g., kinases). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps, identifying hydrogen bond donors (e.g., carboxamide NH) and hydrophobic hotspots. Validate predictions with mutagenesis studies on key residues .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) may stem from assay conditions (e.g., ATP concentration in kinase assays). Validate using orthogonal methods: surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement. Cross-reference with structural analogs to isolate confounding factors .
Q. How can metabolic stability be improved without compromising potency?
Introduce deuterium at labile positions (e.g., methoxypropyl CH₂ groups) to slow CYP450-mediated oxidation. Alternatively, replace the thiadiazole with a bioisostere like oxadiazole to reduce hepatic clearance. Pharmacokinetic studies in rodents (t₁/₂, AUC) guide iterative optimization .
Q. What crystallographic techniques elucidate polymorphic forms?
Perform powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases. Single-crystal XRD resolves lattice parameters and hydrogen-bonding networks. Differential Scanning Calorimetry (DSC) detects phase transitions, critical for ensuring batch-to-batch consistency in formulation .
Q. How do solvent effects influence reaction pathways during synthesis?
Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions, while non-polar solvents (toluene) favor cyclization steps. Use Hansen solubility parameters to predict solvent compatibility. Kinetic studies (e.g., variable-temperature NMR) map energy barriers for key steps like carboxamide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
